![molecular formula C19H23NO2 B14250728 Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- CAS No. 205748-36-3](/img/structure/B14250728.png)
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a bis(phenylmethyl)amino group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- typically involves the esterification of butanoic acid derivatives with bis(phenylmethyl)amine under controlled conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. The bis(phenylmethyl)amino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release active metabolites that further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, phenylmethyl ester
- Butanoic acid, 2-amino-, phenylmethyl ester
Uniqueness
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Eigenschaften
CAS-Nummer |
205748-36-3 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
methyl (2R)-2-(dibenzylamino)butanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-18(19(21)22-2)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
XDOFUWOKOXJAMG-GOSISDBHSA-N |
Isomerische SMILES |
CC[C@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


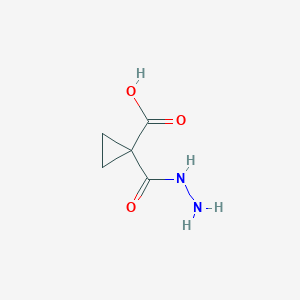

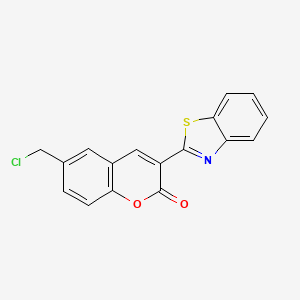
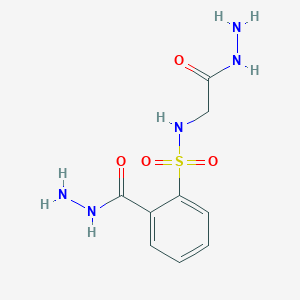
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
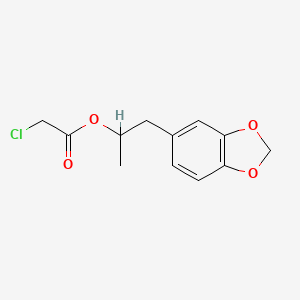

![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
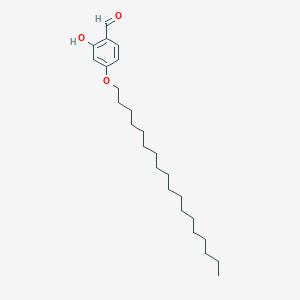


![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
